molecular formula C11H17BrN2O2 B7944533 N-carbethoxymethyl-4-dimethylaminopyridinium bromide

N-carbethoxymethyl-4-dimethylaminopyridinium bromide

Cat. No. B7944533
M. Wt: 289.17 g/mol
InChI Key: ISQVXVVZSIPRCB-UHFFFAOYSA-M
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Description

N-carbethoxymethyl-4-dimethylaminopyridinium bromide is a useful research compound. Its molecular formula is C11H17BrN2O2 and its molecular weight is 289.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-carbethoxymethyl-4-dimethylaminopyridinium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-carbethoxymethyl-4-dimethylaminopyridinium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Optoelectronic Applications : N-carbethoxymethyl-4-dimethylaminopyridinium bromide derivatives exhibit properties beneficial for optoelectronic applications. This includes their nonlinear optical (NLO) properties, as evidenced by their hyperpolarizability values, which indicate potential use in NLO applications (Sivaraj, Jayamani, & Siva, 2020).

  • Molecular Structure Analysis : The molecular structures of derivatives like 4-dimethylaminopyridinium bromides have been thoroughly investigated. These studies contribute to understanding the physical and chemical characteristics of these compounds, which is crucial for their application in various scientific fields (Schoth, Lork, Kolomeitsev, & Röschenthaler, 1997).

  • Synthesis of Heterocycles : N-carbethoxymethyl-4-dimethylaminopyridinium bromide derivatives are used in the synthesis of N-polyfluoroalkylated heterocycles, showcasing their role in creating complex organic compounds with potential applications in various industries (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).

  • Pharmaceutical Applications : Some derivatives of N-carbethoxymethyl-4-dimethylaminopyridinium bromide are key intermediates in the manufacturing of therapeutic agents, such as SGLT2 inhibitors, which are crucial in diabetes therapy (Zhang et al., 2022).

  • Gene Delivery : Certain dimethylaminopyridinium derivatives are being explored for their potential in gene delivery, highlighting their significance in the field of biomedicine and gene therapy (Vuillaume et al., 2009).

properties

IUPAC Name

ethyl 2-[4-(dimethylamino)pyridin-1-ium-1-yl]acetate;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N2O2.BrH/c1-4-15-11(14)9-13-7-5-10(6-8-13)12(2)3;/h5-8H,4,9H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVXVVZSIPRCB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=CC=C(C=C1)N(C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-carbethoxymethyl-4-dimethylaminopyridinium bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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